molecular formula C17H14N2O3 B12601687 N-(2-Aminoethyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide CAS No. 634906-67-5

N-(2-Aminoethyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B12601687
CAS No.: 634906-67-5
M. Wt: 294.30 g/mol
InChI Key: FGIOBJHYHMBPEA-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is an anthraquinone-derived carboxamide featuring a 2-aminoethyl substituent. Anthraquinone derivatives are widely studied for their electronic properties, biological activity, and utility in catalysis or sensing due to their conjugated π-system and redox-active quinone moieties .

Properties

CAS No.

634906-67-5

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

N-(2-aminoethyl)-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C17H14N2O3/c18-7-8-19-17(22)10-5-6-13-14(9-10)16(21)12-4-2-1-3-11(12)15(13)20/h1-6,9H,7-8,18H2,(H,19,22)

InChI Key

FGIOBJHYHMBPEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCN

Origin of Product

United States

Preparation Methods

Impact of Temperature on Yield

Higher temperatures generally enhance reaction rates but can also lead to side reactions or degradation of sensitive intermediates. For instance:

  • At temperatures above 85°C during synthesis from anthraquinone derivatives, yields may decline due to decomposition.

Role of Solvents

The choice of solvent impacts solubility and reactivity:

  • Dichloromethane is favored for its ability to dissolve both polar and non-polar compounds effectively during chlorination steps.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone groups to hydroquinone.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, hydroquinones, and quinones, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-(2-Aminoethyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and as a probe for studying cellular processes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide exerts its effects involves interactions with various molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, influencing their structure and function. Additionally, the anthracene core can participate in π-π stacking interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Key Observations :

Substituent Impact on Yield : Acid chloride coupling (e.g., 2-methylbenzoyl chloride in ) achieves higher yields (94%) compared to carbodiimide-mediated coupling (24–46% in ), emphasizing the efficiency of reactive intermediates.

Functional Groups and Applications: Aminoalkyl chains (e.g., 3-aminopropyl in RH7) enhance antimicrobial activity . Sulfonamide groups (e.g., 6c) improve thermal stability (m.p. >300°C) . Disulfide linkages (AQ) enable redox-sensitive SERS applications .

Spectral and Physical Properties
  • Melting Points: Bulkier substituents (e.g., sulfamoylphenyl in 6c) correlate with higher melting points (>300°C), while aminoalkyl derivatives (e.g., RH7) have lower thermal stability .
  • Spectroscopic Data: ¹H/¹³C NMR: Aromatic protons in anthraquinone cores resonate at δ 8.0–8.5 ppm, with carboxamide carbonyls at ~165 ppm . HRMS: Molecular ion peaks ([M+H]⁺) align with calculated masses (e.g., 407.07 for 6c ).

Biological Activity

N-(2-Aminoethyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a synthetic organic compound notable for its unique anthracene-based structure, which includes a dioxo group at the 9 and 10 positions of the anthracene ring, an aminoethyl group, and a carboxamide moiety. This structural configuration enhances its potential for various biological interactions, making it a subject of significant interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₅H₁₃N₃O₃
  • CAS Number : 634906-67-5

The compound's reactivity is attributed to its functional groups, which facilitate interactions with biological targets. The presence of the aminoethyl group is particularly important as it may enhance solubility and bioactivity against specific pathogens or cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar structures have been shown to disrupt bacterial cell membranes and metabolic processes, leading to increased production of reactive oxygen species (ROS), which contribute to their bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus .

Key findings include:

  • Mechanism of Action : The compound may interact with bacterial membranes, leading to cell death through ROS production.
  • Effectiveness : It has demonstrated potent activity against various microbial strains, indicating its potential as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, derivatives of this compound have shown promise in cancer research. Studies suggest that these compounds can induce apoptosis in various cancer cell lines .

Case Study :
A study evaluated the cytotoxic potency of similar compounds against 12 human cancer cell lines. Notably, some derivatives exhibited tumor growth inhibitory properties comparable to established chemotherapeutics like cisplatin .

Comparative Analysis

To better understand the uniqueness of this compound in relation to structurally similar compounds, the following table summarizes key features:

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acidAmino group; carboxylic acidModerate antibacterial activityLacks the aminoethyl side chain
RheinAnthraquinone structureAntimicrobial and anti-inflammatoryNatural product; broader therapeutic profile
N-[2-(Phosphonooxy)ethyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamidePhosphonooxy substituentPotential antibacterial activityDifferent functional group enhances bioactivity

The unique combination of functional groups in this compound potentially enhances its solubility and bioactivity against specific pathogens or cancer cells compared to other compounds.

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